molecular formula C20H18FN5O7P2S B12404856 hGGPPS-IN-2

hGGPPS-IN-2

Cat. No.: B12404856
M. Wt: 553.4 g/mol
InChI Key: ADZFVWRKYSFEGP-UHFFFAOYSA-N
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Description

hGGPPS-IN-2 is a potent inhibitor of the human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound is an analogue of C-2 substituted thienopyrimidine-based bisphosphonates. It has shown significant potential in inducing target-selective apoptosis of multiple myeloma cells and exhibits antimyeloma activity in vivo .

Preparation Methods

The synthesis of hGGPPS-IN-2 involves the preparation of C-2 substituted thienopyrimidine-based bisphosphonatesThe reaction conditions often involve the use of various reagents and catalysts to achieve the desired substitution and functionalization .

Chemical Reactions Analysis

hGGPPS-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

hGGPPS-IN-2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of geranylgeranyl pyrophosphate synthase and its effects on protein prenylation.

    Biology: It is used to investigate the role of protein prenylation in cellular processes and its implications in diseases such as cancer.

    Medicine: this compound has shown potential as a therapeutic agent for the treatment of multiple myeloma and other cancers by inducing apoptosis in cancer cells.

    Industry: It is used in the development of new drugs and therapeutic agents targeting protein prenylation pathways

Mechanism of Action

hGGPPS-IN-2 exerts its effects by inhibiting the activity of human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the biosynthesis of geranylgeranyl pyrophosphate, a key intermediate in the prenylation of small GTP-binding proteins. By inhibiting this enzyme, this compound disrupts the prenylation process, leading to the accumulation of unprenylated proteins and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

hGGPPS-IN-2 is unique among similar compounds due to its specific structure and potent inhibitory activity. Similar compounds include other thienopyrimidine-based bisphosphonates, such as:

These comparisons highlight the unique structural features and potent activity of this compound, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H18FN5O7P2S

Molecular Weight

553.4 g/mol

IUPAC Name

[[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33)

InChI Key

ADZFVWRKYSFEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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